CD161

Beschreibung

Eigenschaften

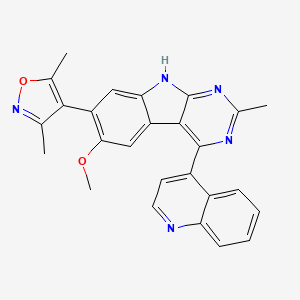

IUPAC Name |

4-(6-methoxy-2-methyl-4-quinolin-4-yl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N5O2/c1-13-23(14(2)33-31-13)19-11-21-18(12-22(19)32-4)24-25(28-15(3)29-26(24)30-21)17-9-10-27-20-8-6-5-7-16(17)20/h5-12H,1-4H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEANZCXROGPSBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=NC(=NC(=C34)C5=CC=NC6=CC=CC=C56)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dichotomous Role of CD161 in T Cell and NK Cell Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CD161, a C-type lectin-like receptor also known as KLRB1, is a key surface molecule expressed on natural killer (NK) cells and subsets of T cells. Its function is multifaceted and context-dependent, acting as both a co-stimulatory and an inhibitory receptor, thereby playing a critical role in the regulation of immune responses. This technical guide provides a comprehensive overview of the function of CD161 in T cells and NK cells, detailing its signaling pathways, expression profiles, and involvement in various disease states. Furthermore, it offers detailed experimental protocols for the investigation of CD161 function and summarizes key quantitative data to facilitate comparative analysis.

Introduction

CD161 is a type II transmembrane protein that forms a disulfide-linked homodimer.[1] It is recognized as one of the earliest markers of NK cell development and is also expressed on various T cell subsets, including CD4+, CD8+, γδ T cells, and mucosal-associated invariant T (MAIT) cells.[1][2][3] The ligand for CD161 is the lectin-like transcript 1 (LLT1), also known as CLEC2D, which is expressed on activated immune cells such as B cells and dendritic cells, as well as on some tumor cells.[4] The interaction between CD161 and LLT1 is pivotal in modulating the effector functions of both T cells and NK cells, with implications for autoimmune diseases, infectious diseases, and cancer immunotherapy. This guide will delve into the nuanced roles of CD161, providing a foundational resource for researchers and drug development professionals.

The Dual Functionality of CD161

The signaling outcome of CD161 engagement is not uniform and appears to be dependent on the cell type and the presence of other co-stimulatory or inhibitory signals.

CD161 in T Cells: A Co-stimulatory Receptor

In T cells, CD161 primarily functions as a co-stimulatory receptor, enhancing T cell receptor (TCR)-mediated activation, proliferation, and cytokine production. Ligation of CD161, in conjunction with TCR stimulation, has been shown to augment the production of pro-inflammatory cytokines such as IFN-γ and IL-17. CD161 is highly expressed on Th17 cells and is considered a marker for this lineage. These CD161+ T cells are enriched in tissues, particularly the gut and liver, and are implicated in inflammatory responses.

CD161 in NK Cells: A Predominantly Inhibitory Receptor

In contrast to its role in T cells, CD161 on mature NK cells predominantly transmits inhibitory signals upon engagement with its ligand LLT1. This interaction has been shown to suppress NK cell-mediated cytotoxicity and cytokine secretion, such as IFN-γ. However, in early stages of NK cell development, CD161 may have an activating function, inducing the release of CXCL8. This suggests a developmental switch in CD161 function on NK cells.

Signaling Pathways

The signaling pathways downstream of CD161 are not fully elucidated but distinct mechanisms have been proposed for its activating and inhibitory functions.

Activating Signaling in T Cells

In T cells, CD161 co-stimulation is thought to involve pathways that synergize with TCR signaling. While the precise signaling cascade is still under investigation, it has been suggested that CD161 signaling can augment the production of IFN-γ through the TL1A-DR3 signaling axis.

Inhibitory Signaling in NK Cells

In mature NK cells, CD161 ligation by LLT1 leads to the inhibition of cytotoxicity and cytokine release. This inhibitory signal has been shown to involve the activation of acid sphingomyelinase (ASM).

Data Presentation: Quantitative Analysis of CD161

Expression of CD161 on T Cell and NK Cell Subsets

The expression of CD161 varies significantly across different lymphocyte populations.

| Cell Subset | Tissue | CD161 Expression Level | Reference |

| NK Cells (Total) | Peripheral Blood | Majority are CD161+ | |

| Umbilical Cord Blood | Almost all are CD161+ | ||

| CD56bright NK Cells | Peripheral Blood | High percentage of CD161+ | |

| CD56dim NK Cells | Peripheral Blood | Slightly higher percentage of CD161+ compared to CD56bright | |

| T Cells (Total) | Peripheral Blood | Approximately 24% are CD161+ | |

| CD4+ T Cells | Peripheral Blood | Intermediate expression on a subset | |

| CD8+ T Cells | Peripheral Blood | Subsets with intermediate (CD161+) and high (CD161++) expression | |

| γδ T Cells | Peripheral Blood | High expression | |

| MAIT Cells | Peripheral Blood | High expression |

Functional Impact of CD161 Engagement

| Cell Type | Stimulus | Effect on Function | Quantitative Change | Reference |

| T Cells | anti-CD3 + anti-CD161 mAb | Increased proliferation and cytokine secretion | - | |

| NK Cells | LLT1-expressing target cells | Inhibition of cytotoxicity and IFN-γ secretion | - | |

| Immature NK Cells | anti-CD161 mAb cross-linking | Induction of CXCL8 release | - | |

| CD8+CD161++ T Cells | PMA/Ionomycin | Secretion of IFN-γ and high levels of TNFα | 4.5% of CD161++ CD8+ T cells produce IL-17 |

Experimental Protocols

Flow Cytometry for CD161 Staining

This protocol outlines the steps for cell surface staining of CD161 on peripheral blood mononuclear cells (PBMCs).

Materials:

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc receptor blocking reagent

-

Fluorochrome-conjugated anti-human CD161 antibody (e.g., clone HP-3G10)

-

Other antibodies for co-staining (e.g., anti-CD3, anti-CD56, anti-CD4, anti-CD8)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in FACS buffer.

-

Block Fc receptors by incubating the cells with an Fc blocking reagent for 10-15 minutes at 4°C.

-

Add the predetermined optimal concentration of the anti-CD161 antibody and any other antibodies for co-staining.

-

Incubate the cells for 20-30 minutes at 4°C, protected from light.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the final cell pellet in FACS buffer and acquire the samples on a flow cytometer.

NK Cell Cytotoxicity Assay

This protocol describes a standard chromium-51 (⁵¹Cr) release assay to measure NK cell-mediated cytotoxicity.

Materials:

-

Effector cells (NK cells)

-

Target cells (e.g., K562 cell line)

-

⁵¹Cr-sodium chromate

-

Complete RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

96-well U-bottom plates

-

Gamma counter

Procedure:

-

Label the target cells with ⁵¹Cr by incubating them with ⁵¹Cr-sodium chromate for 1-2 hours at 37°C.

-

Wash the labeled target cells three times to remove excess ⁵¹Cr.

-

Co-culture the labeled target cells with effector NK cells at various effector-to-target (E:T) ratios in a 96-well U-bottom plate.

-

To assess the effect of CD161, effector cells can be pre-incubated with an anti-CD161 blocking antibody or isotype control.

-

Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

-

After incubation, centrifuge the plate and collect the supernatant.

-

Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Role in Disease and Therapeutic Implications

Cancer

The role of CD161 in cancer is complex and appears to be tumor-type dependent. High CD161 expression in some tumors is associated with a favorable prognosis and a Th1-skewed microenvironment. However, in other contexts, particularly in hematological malignancies and gliomas, the interaction of CD161 on T cells with LLT1 on tumor cells can lead to immune evasion by inhibiting T cell and NK cell anti-tumor activity. This has led to the development of therapeutic strategies targeting the CD161-LLT1 axis. Blockade of this pathway with monoclonal antibodies has been shown to enhance T cell and NK cell-mediated killing of tumor cells.

Autoimmune and Inflammatory Diseases

CD161+ T cells, particularly Th17 cells, are implicated in the pathogenesis of several autoimmune and inflammatory diseases, including multiple sclerosis, Crohn's disease, psoriasis, and rheumatoid arthritis. These cells are found in high proportions in inflamed tissues where they contribute to the inflammatory milieu through the production of IL-17 and other pro-inflammatory cytokines. The high expression of CD161 on these pathogenic T cells makes it a potential therapeutic target for these conditions.

Conclusion

CD161 is a critical immune receptor with a dichotomous function that is central to the regulation of T cell and NK cell responses. Its role as a co-stimulatory molecule on T cells and an inhibitory receptor on mature NK cells highlights the intricate mechanisms governing immune activation and tolerance. The involvement of the CD161-LLT1 pathway in various diseases, including cancer and autoimmunity, underscores its potential as a valuable therapeutic target. Further research into the detailed signaling mechanisms and the factors that dictate its functional outcome will be crucial for the successful translation of CD161-targeted therapies into clinical practice. This guide provides a solid foundation for researchers and clinicians working to unravel the complexities of CD161 and harness its therapeutic potential.

References

- 1. CD161-Expressing Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD161 Defines a Functionally Distinct Subset of Pro-Inflammatory Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD161 expression defines new human γδ T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunobiology roles of the human CD161 receptor in T cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Gene Structure and Transcriptional Regulation of CD161 (KLRB1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gene structure and intricate transcriptional regulation of the Killer Cell Lectin Like Receptor B1 (KLRB1), commonly known as CD161. This resource is designed to equip researchers, scientists, and professionals in drug development with a thorough understanding of the molecular biology of this key immunoregulatory receptor.

Gene Structure of CD161 (KLRB1)

The KLRB1 gene encodes the CD161 protein, a type II transmembrane C-type lectin-like receptor expressed on the surface of various immune cells, including Natural Killer (NK) cells, T cell subsets, and innate lymphoid cells (ILCs). Its genetic architecture is well-characterized in both humans and mice.

Human KLRB1 Gene

The human KLRB1 gene is located on the short arm of chromosome 12, specifically in the p13.31 region. It spans approximately 13.37 kilobases (kb) of genomic DNA. The gene consists of 6 exons that are transcribed and spliced to form the mature messenger RNA (mRNA).

Mouse Klrb1 Gene

In the mouse genome, the orthologous gene, Klrb1, is situated on chromosome 6. While there are multiple members of the Klrb1 gene family in mice (Klrb1a, Klrb1b, Klrb1c, etc.), this guide focuses on the most relevant orthologs to the human KLRB1. The genomic organization of the mouse Klrb1 genes is similar to that of the human gene, with a comparable exon-intron structure.

Table 1: Genomic and Structural Details of the Human and Mouse KLRB1/Klrb1 Gene

| Feature | Human KLRB1 | Mouse Klrb1 |

| Chromosomal Location | 12p13.31[1][2] | Chromosome 6[2] |

| Genomic Size | ~13.37 kb | Variable depending on the specific family member |

| Number of Exons | 6[3] | Similar to human |

| Transcript Isoforms | Multiple splice variants have been reported, though a primary transcript is predominant.[4] | Several isoforms exist for the different Klrb1 family members. |

Transcriptional Regulation of CD161 (KLRB1)

The expression of KLRB1 is tightly controlled by a complex network of transcription factors and signaling pathways, which vary depending on the cell type and activation state. Understanding these regulatory mechanisms is crucial for modulating CD161 expression in therapeutic contexts.

Key Transcription Factors

Several transcription factors have been identified as key regulators of KLRB1 expression. These proteins bind to specific DNA sequences in the promoter and enhancer regions of the gene to either activate or repress its transcription.

-

SOX4: The SRY-Box Transcription Factor 4 (SOX4) has been implicated as a positive regulator of KLRB1 expression.

-

RORγt (Retinoid-acid receptor-related orphan receptor gamma t): This master regulator of Th17 cell differentiation is crucial for the high expression of CD161 on this T cell subset.

-

T-bet (T-box expressed in T cells): As a key transcription factor for Th1 cells, T-bet influences the expression of CD161 in this lineage, although its precise role is context-dependent.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor is involved in the response to inflammatory signals and can contribute to the upregulation of KLRB1 expression.

Table 2: Key Transcription Factors Regulating KLRB1 Expression

| Transcription Factor | Function | Cell Type(s) |

| SOX4 | Activator | T cells, various cancers |

| RORγt | Activator | Th17 cells, ILCs |

| T-bet | Context-dependent | Th1 cells, NK cells |

| NF-κB | Activator | Various immune cells |

Regulatory Elements: Promoters and Enhancers

The transcriptional control of KLRB1 is mediated by cis-regulatory elements, including the promoter located upstream of the transcription start site and distal enhancers. Databases such as GeneHancer have cataloged potential promoter and enhancer regions for the human KLRB1 gene based on data from FANTOM5 and ENCODE. The VISTA Enhancer Browser is another resource for experimentally validated enhancer sequences.

Caption: Simplified model of KLRB1 gene regulation by promoter and enhancer elements.

Signaling Pathways Influencing KLRB1 Transcription

The expression of KLRB1 is dynamically regulated by various extracellular signals that converge on the key transcription factors mentioned above.

-

T Cell Receptor (TCR) Signaling: Activation of the TCR can modulate KLRB1 expression, often leading to its downregulation on effector T cells.

-

TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a potent cytokine that can influence KLRB1 expression, often in an inhibitory manner, as part of its broader immunosuppressive effects.

-

IL-12 and IL-18 Signaling: These pro-inflammatory cytokines, which are critical for the differentiation of Th1 and NK cells, can upregulate KLRB1 expression.

Caption: Signaling pathways influencing KLRB1 transcription through key transcription factors.

Experimental Protocols for Studying KLRB1 Regulation

Investigating the transcriptional regulation of KLRB1 involves a variety of molecular biology techniques. Below are overviews of key experimental protocols.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the in vivo binding sites of transcription factors on the genomic DNA.

Caption: A generalized workflow for Chromatin Immunoprecipitation (ChIP).

Detailed Methodologies: A detailed protocol for ChIP can be found in various resources. Briefly, cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the associated DNA is purified and can be analyzed by quantitative PCR (qPCR) to assess binding to a specific locus or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is an in vitro technique used to detect protein-DNA interactions.

Caption: A simplified workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Detailed Methodologies: Detailed EMSA protocols are widely available. A short, labeled DNA probe containing the putative transcription factor binding site is incubated with a nuclear extract or purified transcription factor. The mixture is then run on a non-denaturing polyacrylamide gel. If the protein binds to the DNA, the complex will migrate more slowly than the free probe, resulting in a "shifted" band.

Luciferase Reporter Assay

This assay is used to quantify the activity of a promoter or enhancer in response to the expression of a transcription factor.

Caption: General workflow for a luciferase reporter assay to assess KLRB1 promoter activity.

Detailed Methodologies: Protocols for luciferase reporter assays are well-established. The regulatory DNA sequence of interest from the KLRB1 gene is cloned into a plasmid vector upstream of a luciferase gene. This reporter construct is then transfected into cells, often along with a plasmid expressing a specific transcription factor. The activity of the promoter/enhancer is determined by measuring the amount of light produced by the luciferase enzyme.

Quantitative Data on KLRB1 Transcriptional Regulation

The following table summarizes hypothetical quantitative data that could be obtained from the aforementioned experimental techniques to illustrate the regulation of KLRB1 expression.

Table 3: Illustrative Quantitative Data for KLRB1 Transcriptional Regulation

| Experiment | Condition | Result | Interpretation |

| Luciferase Reporter Assay | Co-transfection with SOX4 expression vector | 5-fold increase in luciferase activity | SOX4 activates the KLRB1 promoter. |

| ChIP-qPCR | Immunoprecipitation of RORγt in Th17 cells | 10-fold enrichment of KLRB1 promoter DNA | RORγt directly binds to the KLRB1 promoter in Th17 cells. |

| RT-qPCR | Treatment of NK cells with IL-12 and IL-18 | 4-fold increase in KLRB1 mRNA | IL-12 and IL-18 signaling upregulates KLRB1 expression. |

| RT-qPCR | Treatment of T cells with TGF-β | 3-fold decrease in KLRB1 mRNA | TGF-β signaling downregulates KLRB1 expression. |

Conclusion

The expression of CD161, encoded by the KLRB1 gene, is a highly regulated process involving a complex interplay of specific transcription factors, signaling pathways, and regulatory DNA elements. A thorough understanding of this intricate network is essential for the development of novel therapeutic strategies aimed at modulating the activity of CD161-expressing immune cells in various diseases, including cancer and autoimmune disorders. This guide provides a foundational resource for researchers and drug developers working on this important immunoregulatory molecule.

References

The Role of CD161 in the Development and Function of Innate Lymphoid Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Innate lymphoid cells (ILCs) are a critical component of the innate immune system, providing a rapid first line of defense at mucosal surfaces and playing key roles in tissue homeostasis, inflammation, and immunity. CD161 (Killer cell lectin-like receptor subfamily B, member 1 or KLRB1), a type II transmembrane C-type lectin-like receptor, has emerged as a key surface marker for the identification and characterization of human ILC populations. While its expression is well-documented, its precise role in the development and function of ILCs is an active area of investigation. This technical guide provides an in-depth overview of the current understanding of CD161 in the context of ILC biology, detailing its expression across subsets, its role in ILC development, the signaling pathways it governs, and its functional implications. This document summarizes quantitative data, outlines key experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction to CD161 and Innate Lymphoid Cells

Innate lymphoid cells are a heterogeneous group of lymphocytes that lack rearranged antigen-specific receptors, distinguishing them from T and B cells. They are broadly classified into three main groups—ILC1, ILC2, and ILC3—based on their developmental pathways, transcription factor expression, and cytokine profiles, mirroring the functional specializations of T helper (Th1, Th2, and Th17) cells.[1][2]

CD161 is a versatile receptor expressed on various lymphocytes, including the majority of Natural Killer (NK) cells, subsets of T cells, and most human ILCs.[3][4] In humans, it serves as a primary marker, in combination with CD127 (IL-7Rα) and the absence of lineage markers (Lin), to identify the total ILC population (Lin⁻CD127⁺CD161⁺).[5] The ligand for CD161 is the lectin-like transcript 1 (LLT1, also known as CLEC2D), which can be expressed on activated immune cells. The interaction between CD161 and LLT1 is believed to modulate immune responses, with evidence suggesting both co-inhibitory and co-stimulatory roles depending on the cell type and context.

Role of CD161 in ILC Development

CD161 is expressed early in the developmental pathway of human ILCs. Progenitors committed to the ILC lineage, which are found in fetal liver and adult bone marrow, express CD161. Helper ILCs, including ILC1, ILC2, and ILC3 subsets, are primarily characterized as arising from a Lin⁻CD161⁺CD127⁺ precursor population. While much of the ILC developmental pathway relies on cytokine signaling through the common gamma chain (γc) receptor and downstream JAK/STAT pathways, the specific instructive role of CD161 signaling during differentiation is not fully elucidated. Its consistent expression on ILC precursors and mature subsets suggests it may be involved in cellular interactions, migration, or survival signals within developmental niches.

CD161 Expression Across Human ILC Subsets

CD161 is widely used to identify human ILCs, but its expression can be heterogeneous across different subsets and tissues. Generally, ILC2s and ILC3s show high and consistent expression of CD161, while its expression on ILC1s can be more variable.

Data Presentation: CD161 Expression on Human ILCs

The following tables summarize the phenotypic markers used to define human ILC subsets and the reported expression of CD161.

| Table 1: Phenotypic Markers for Human ILC Subsets | |||||

| Cell Population | General ILCs | ILC1 | ILC2 | NCR⁻ ILC3 | NCR⁺ ILC3 |

| Lineage (Lin) | Negative | Negative | Negative | Negative | Negative |

| CD45 | Positive | Positive | Positive | Positive | Positive |

| CD127 (IL-7Rα) | Positive | Positive | Positive | Positive | Positive |

| CD161 | Positive | Positive | Positive | Positive | Positive |

| CRTH2 | Variable | Negative | Positive | Negative | Negative |

| CD117 (c-Kit) | Variable | Negative | Variable (+/-) | Positive | Positive |

| NKp44 | Variable | Negative | Negative | Negative | Positive |

| T-bet (TF) | ILC1 | Positive | Negative | Low | High |

| GATA3 (TF) | ILC2 | Low | Positive | Low | Low |

| RORγt (TF) | ILC3 | Negative | Negative | Positive | Positive |

| *Expression of CD161 on some ILC1 and LTi subsets can be variable. |

| Table 2: Quantitative Frequency of ILC Subsets in Human Peripheral Blood (Healthy Donors) | ||

| ILC Subset (of total CD45⁺lin⁻CD127⁺CD161⁺ ILCs) | Mean Frequency (%) | Reference |

| ILC1 (CRTH2⁻c-KIT⁻) | ~40% | |

| ILC2 (CRTH2⁺) | ~25% | |

| ILC3 (CRTH2⁻c-KIT⁺) | ~35% |

Note: Frequencies can vary significantly between individuals and across different tissues such as the gut, lung, and tonsils.

Functional Role of CD161 in ILCs

The function of CD161 on ILCs is complex and appears to be context-dependent. Its role has been extrapolated from studies on NK and T cells, where its function is better characterized.

-

Inhibitory Function: On mature NK cells, the engagement of CD161 by its ligand LLT1 delivers an inhibitory signal, suppressing cytotoxicity and cytokine secretion. This interaction represents a potential mechanism for immune evasion by tumors that upregulate LLT1.

-

Co-stimulatory Function: In contrast, on T cells, CD161 can act as a co-stimulatory receptor, enhancing T-cell receptor-dependent responses, proliferation, and cytokine production, particularly IFN-γ and IL-17.

-

Function in ILCs: The regulatory function of CD161 on ILCs is still being actively investigated. However, studies have shown that CD161 expression can discriminate functional ILC subsets. For instance, IFNγ-producing ILC1s and IL-22-producing ILC3s are predominantly found within the CD161⁺ population, suggesting CD161 marks functionally potent cells.

CD161 Signaling Pathway

The precise downstream signaling cascade of CD161 in ILCs has not been fully mapped. However, based on studies in other lymphocytes, a putative pathway can be proposed. Ligation of CD161 by LLT1 is thought to recruit phosphatases like SHP-1 and SHP-2 to immunoreceptor tyrosine-based inhibitory motifs (ITIMs) or similar structures, leading to the dephosphorylation of key activating molecules and subsequent inhibition of cellular function. Conversely, in a co-stimulatory context, CD161 might engage with activating signaling pathways, though the molecular basis for this dual functionality remains unclear.

Caption: Putative CD161 signaling pathway in ILCs.

Experimental Protocols

Accurate identification and functional analysis of CD161⁺ ILCs require robust experimental protocols. Multicolor flow cytometry is the most reliable method for their characterization and purification.

Protocol: Isolation and Phenotyping of Human ILCs from Peripheral Blood

Objective: To identify and quantify ILC subsets (ILC1, ILC2, ILC3) from human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human peripheral blood

-

Ficoll-Paque PLUS

-

PBS (Phosphate-Buffered Saline)

-

FACS Buffer (PBS + 2% FBS + 1mM EDTA)

-

Fc Receptor Blocking Reagent

-

Fluorescently conjugated antibodies (see Table 3)

-

Viability Dye (e.g., Zombie NIR™)

Table 3: Antibody Panel for Human Blood ILC Phenotyping

| Marker | Fluorochrome | Purpose |

|---|---|---|

| Viability Dye | e.g., APC-Cy7 | Exclude dead cells |

| CD45 | e.g., BUV395 | Gate on leukocytes |

| Lineage Mix | FITC | Exclude non-ILCs |

| (CD3, CD14, CD16, CD19, CD56, FcεRIα) | ||

| CD127 | PerCP-Cy5.5 | Identify ILCs |

| CD161 | PE-Cy7 | Identify ILCs |

| CRTH2 | APC | Identify ILC2 |

| CD117 (c-Kit) | PE | Identify ILC3 |

| NKp44 | BV605 | Differentiate ILC3 subsets |

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Staining: a. Resuspend up to 10⁷ PBMCs in 100 µL of FACS Buffer. b. Add Fc Receptor Blocking Reagent and incubate for 10 minutes at 4°C. c. Add the viability dye and incubate for 15 minutes at room temperature in the dark. d. Add the cocktail of surface antibodies (Lineage, CD45, CD127, CD161, CRTH2, CD117, NKp44) at pre-titrated concentrations. e. Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash cells twice with 2 mL of FACS Buffer, centrifuging at 400 x g for 5 minutes.

-

Acquisition: Resuspend the cell pellet in 300 µL of FACS Buffer and acquire on a multicolor flow cytometer. Ensure collection of at least 500,000 events to accurately identify the rare ILC populations.

Gating Strategy Workflow:

Caption: Flow cytometry gating strategy for human ILCs.

Protocol: In Vitro Functional Assay of ILCs

Objective: To assess the cytokine production of sorted ILC populations upon stimulation.

Materials:

-

Sorted ILC populations (e.g., ILC2s)

-

Complete RPMI medium (with 10% FBS, Pen/Strep, L-Glutamine)

-

Cytokines for stimulation (e.g., for ILC2s: IL-2, IL-7, IL-25, IL-33)

-

Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)

-

Intracellular staining buffers (Fixation/Permeabilization)

-

Antibodies for intracellular cytokine staining (e.g., anti-IL-5, anti-IL-13)

-

ELISA kits for secreted cytokines

Procedure:

-

Cell Culture: Plate sorted ILCs at a density of 2-5 x 10⁴ cells/well in a 96-well round-bottom plate.

-

Stimulation: Add stimulating cytokines (e.g., IL-25 and IL-33, each at 50 ng/mL) to the appropriate wells. Include an unstimulated control.

-

Incubation: Culture cells for 18-24 hours at 37°C, 5% CO₂. For intracellular staining, add a protein transport inhibitor for the final 4-6 hours of culture.

-

Analysis:

-

ELISA: Collect the supernatant before cell harvesting to measure secreted cytokines.

-

Intracellular Flow Cytometry: Harvest cells, stain for surface markers, then fix, permeabilize, and stain for intracellular cytokines according to the manufacturer's protocol. Analyze via flow cytometry.

-

CD161 as a Therapeutic Target

Given the role of CD161 in modulating immune responses and the involvement of ILCs in various inflammatory diseases and cancer, the CD161-LLT1 axis presents a potential target for therapeutic intervention.

-

Oncology: Upregulation of LLT1 on tumor cells can inhibit the function of CD161-expressing NK cells and ILC1s, allowing the tumor to evade immune surveillance. Blocking antibodies targeting either LLT1 or CD161 could restore the anti-tumor activity of these cytotoxic lymphocytes.

-

Autoimmunity and Allergy: ILC2s are key drivers of type 2 inflammation in diseases like asthma, while ILC3s are implicated in inflammatory bowel disease. Modulating CD161 function on these cells could potentially dampen pathogenic inflammatory responses. The dual nature of CD161 as both an inhibitory and co-stimulatory receptor complicates this approach, requiring a deep understanding of its function in specific disease contexts.

Conclusion

CD161 is an indispensable marker for the study of human innate lymphoid cells and plays a significant, though not fully understood, role in their biology. Its consistent expression from the progenitor stage to mature, functional subsets underscores its importance in ILC development and identity. While its signaling can be inhibitory on NK cells and co-stimulatory on T cells, its precise function on each ILC subset is an evolving field of research. The heterogeneity of its expression and its context-dependent function highlight the complexity of ILC regulation. Future research focused on elucidating the downstream signaling pathways of CD161 in ILCs and its functional consequences in different tissue microenvironments will be crucial for leveraging this pathway for therapeutic benefit in a range of human diseases.

References

- 1. Tissue-Dependent Adaptations and Functions of Innate Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Innate Lymphoid Cells (ILCs): Cytokine Hubs Regulating Immunity and Tissue Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A functional DC cross talk promotes human ILC homeostasis in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LLT1-CD161 Interaction in Cancer: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass cytometry reveals innate lymphoid cell differentiation pathways in the human fetal intestine - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of CD161 in Mucosal-Associated Invariant T (MAIT) Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucosal-Associated Invariant T (MAIT) cells are a unique population of innate-like T cells that play a critical role in immunity against a wide range of pathogens. A key surface marker and functional regulator of these cells is the C-type lectin receptor CD161 (also known as NKR-P1A). High expression of CD161 is a hallmark of MAIT cells, distinguishing them from other T cell subsets. This technical guide provides an in-depth exploration of the multifaceted role of CD161 in MAIT cell biology, including its involvement in their identification, activation, and effector functions. We delve into the signaling pathways modulated by CD161, present quantitative data on its expression and functional impact, and provide detailed experimental protocols for the study of this crucial molecule in the context of MAIT cell immunology.

Introduction to CD161 and MAIT Cells

Mucosal-associated invariant T (MAIT) cells are a distinct lineage of T lymphocytes characterized by a semi-invariant T cell receptor (TCR) composed of the Vα7.2-Jα33 chain in humans.[1] These cells are abundant in mucosal tissues, the liver, and peripheral blood, comprising up to 10% of circulating T cells in humans.[2] MAIT cells are restricted by the non-polymorphic MHC class I-related molecule, MR1, which presents vitamin B metabolites derived from bacteria and fungi.[3][4] This unique antigen recognition system positions MAIT cells as key players in the early detection of and response to microbial infections.

CD161, a type II transmembrane C-type lectin-like receptor, is highly expressed on MAIT cells, and its high expression level (CD161++) is a defining characteristic used for their identification.[1] While also found on other immune cells like natural killer (NK) cells and subsets of conventional T cells, the brightest expression of CD161 on CD8+ T cells is predominantly on MAIT cells. Beyond its role as a surface marker, CD161 is an active participant in regulating MAIT cell function, influencing both their T cell receptor (TCR)-dependent and -independent activation pathways.

Quantitative Data on CD161 in MAIT Cells

The expression and functional relevance of CD161 on MAIT cells have been quantified in numerous studies. The following tables summarize key quantitative findings.

Table 1: Frequency of CD161-Expressing MAIT Cells

| Population | Tissue/Compartment | Frequency | Reference(s) |

| CD161++CD8+ T cells that are Vα7.2+ (MAIT) | Adult Peripheral Blood | Up to 95% | |

| MAIT cells (Vα7.2+CD161++) as a percentage of total T cells | Adult Peripheral Blood | Up to 10% | |

| CD161+ CD8+ T cells | Non-small cell lung cancer tumors | Increased frequency compared to blood and lymph nodes | |

| CD161+ CD4+ T cells | Non-small cell lung cancer tumors | ~2-fold increase in frequency compared to blood and lymph nodes |

Table 2: Functional Responses of CD161++ MAIT Cells to Stimulation

| Stimulus | Responding Cell Population | Key Response | Quantitative Finding | Reference(s) |

| IL-12 + IL-18 | CD161++CD8+ T cells (including MAIT cells) | IFN-γ production | Primary T cell population responding | |

| IL-12 + IL-18 | CD4+ CD161++ Vα7.2+ T cells | IFN-γ production | Mean of ~5% of cells produce IFN-γ | |

| E. coli (MR1-dependent) | CD8+ and DN CD161++ Vα7.2+ T cells | Degranulation (CD107a) | Similar high frequencies of degranulation | |

| E. coli (MR1-dependent) | CD4+ CD161++ Vα7.2+ T cells | Degranulation (CD107a) | Complete lack of degranulation | |

| Anti-CD3/CD28 | Vα7.2+CD161+CD8+ T cells from healthy donors | IFN-γ production | Significantly higher function than Vα7.2+CD161- subset |

CD161 Signaling and Functional Roles in MAIT Cells

CD161 plays a dual role in MAIT cell function, acting as both a co-stimulatory and a co-inhibitory receptor depending on the context of stimulation.

TCR-Independent Activation

A defining feature of MAIT cells is their ability to be activated independently of their TCR, primarily through cytokine signaling. High expression of CD161 is closely associated with the expression of cytokine receptors, notably the IL-18 receptor (IL-18Rα).

-

IL-12 and IL-18 Synergy: MAIT cells, and the broader CD161++CD8+ T cell population, are potent responders to the synergistic action of IL-12 and IL-18. This stimulation leads to robust production of IFN-γ, a key cytokine in antiviral and antibacterial immunity. This TCR-independent activation pathway allows MAIT cells to participate in immune responses to a wide array of inflammatory stimuli, not just those involving MR1-presented antigens.

TCR-Dependent Activation and Co-stimulation

While TCR engagement with the MR1-antigen complex is the primary trigger for antigen-specific MAIT cell activation, other signals, including those through CD161, can modulate this response. The ligand for CD161 is the lectin-like transcript 1 (LLT1), which can be expressed on activated antigen-presenting cells (APCs).

-

Co-stimulatory Role: Several studies have demonstrated a co-stimulatory role for CD161. Co-ligation of CD161 with the TCR can enhance T cell proliferation and the production of cytokines like IFN-γ and TNF-α. This suggests that the interaction with LLT1 on APCs can amplify the MAIT cell response to microbial antigens.

-

Co-inhibitory Role: Conversely, other studies have reported an inhibitory function for CD161. Engagement of CD161 has been shown to inhibit the production of IFN-γ and TNF-α by MAIT cells in certain contexts. This dual functionality suggests that the outcome of CD161 signaling may depend on the specific cellular and inflammatory environment.

Experimental Protocols

The study of CD161 and MAIT cells relies on a set of core immunological techniques. Below are detailed methodologies for key experiments.

Protocol: Identification of MAIT Cells by Flow Cytometry

This protocol describes the identification of MAIT cells from human peripheral blood mononuclear cells (PBMCs).

Materials:

-

PBMCs isolated by density gradient centrifugation

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS + 2% FBS + 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies:

-

Anti-CD3

-

Anti-CD8

-

Anti-TCR Vα7.2

-

Anti-CD161

-

Live/Dead stain

-

-

Flow cytometer

Methodology:

-

Cell Preparation: Resuspend 1-2 million PBMCs in 100 µL of FACS buffer.

-

Live/Dead Staining: Add the Live/Dead stain according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature, protected from light.

-

Washing: Wash the cells by adding 1 mL of FACS buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.

-

Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the titrated amounts of anti-CD3, anti-CD8, anti-TCR Vα7.2, and anti-CD161 antibodies.

-

Incubation: Incubate for 30 minutes at 4°C, protected from light.

-

Washing: Wash the cells twice with 1 mL of FACS buffer as described in step 3.

-

Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire on a flow cytometer.

-

Gating Strategy:

-

Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

-

Gate on live cells using the Live/Dead stain.

-

Gate on lymphocytes based on FSC-A and side scatter area (SSC-A).

-

From the lymphocyte gate, identify T cells as CD3+.

-

From the CD3+ gate, identify MAIT cells as Vα7.2+ and CD161++.

-

Protocol: TCR-Independent MAIT Cell Functional Assay

This protocol details the stimulation of MAIT cells with cytokines and subsequent measurement of IFN-γ production by intracellular cytokine staining (ICS).

Materials:

-

PBMCs

-

Complete RPMI medium

-

Recombinant human IL-12 (final concentration: 10 ng/mL)

-

Recombinant human IL-18 (final concentration: 50 ng/mL)

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Flow cytometry antibodies (as in 4.1, plus anti-IFN-γ)

-

Fixation/Permeabilization buffer kit

Methodology:

-

Cell Culture: Plate 1 million PBMCs per well in a 96-well round-bottom plate in 200 µL of complete RPMI medium.

-

Stimulation: Add IL-12 and IL-18 to the appropriate wells. Include an unstimulated control well.

-

Incubation: Incubate for 18-24 hours at 37°C, 5% CO2.

-

Protein Transport Inhibition: For the last 4-6 hours of incubation, add Brefeldin A and Monensin to all wells according to the manufacturer's instructions.

-

Staining:

-

Perform live/dead and surface staining as described in Protocol 4.1 (steps 2-6).

-

After the final surface stain wash, proceed to fixation and permeabilization.

-

-

Fixation and Permeabilization: Resuspend cells in fixation/permeabilization buffer and incubate for 20 minutes at 4°C.

-

Washing: Wash the cells with permeabilization buffer.

-

Intracellular Staining: Resuspend the fixed and permeabilized cells in permeabilization buffer containing the anti-IFN-γ antibody.

-

Incubation: Incubate for 30 minutes at 4°C, protected from light.

-

Final Washes and Acquisition: Wash the cells twice with permeabilization buffer, then resuspend in FACS buffer and acquire on a flow cytometer.

-

Analysis: Gate on the MAIT cell population (Vα7.2+CD161++) and quantify the percentage of IFN-γ+ cells.

Conclusion

CD161 is far more than a simple marker for MAIT cells; it is a key player in their biology, intricately involved in their activation and effector functions. Its high level of expression is a reliable identifier, and its ability to modulate both TCR-dependent and TCR-independent signaling pathways underscores its importance in the versatile roles MAIT cells play in host defense. The ability of MAIT cells to respond rapidly to cytokine cues like IL-12 and IL-18, a trait linked to the CD161-high phenotype, allows them to contribute to a broad range of inflammatory responses. Understanding the complex signaling and functional outcomes of CD161 engagement is crucial for harnessing the therapeutic potential of MAIT cells in infectious diseases, autoimmune conditions, and cancer immunotherapy. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and exploit the biology of this fascinating immune cell population.

References

- 1. CD161++CD8+ T cells, including the MAIT cell subset, are specifically activated by IL-12+IL-18 in a TCR-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Shared and Distinct Phenotypes and Functions of Human CD161++ Vα7.2+ T Cell Subsets [frontiersin.org]

- 4. researchgate.net [researchgate.net]

The function of CD161 in maintaining mucosal immunity in the gut

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The C-type lectin-like receptor CD161 (KLRB1) has emerged as a critical player in the complex interplay of immune cells that maintain homeostasis and mediate pathology within the intestinal mucosa. Once primarily known as a marker for Natural Killer (NK) cells, CD161 is now recognized to be expressed on a diverse range of T cell subsets, including T helper 17 (Th17) cells, cytotoxic T lymphocytes (CD8+ T cells), and regulatory T cells (Tregs), each contributing uniquely to the gut's immune landscape. This technical guide provides a comprehensive overview of the function of CD161 in gut mucosal immunity, detailing the phenotype and function of CD161-expressing immune cell populations, the intricate signaling pathways initiated upon its engagement, and its implications in inflammatory bowel disease (IBD). Furthermore, this document furnishes detailed methodologies for key experimental procedures and presents quantitative data in a structured format to facilitate a deeper understanding and future research in this burgeoning field.

Introduction: CD161 as a Key Regulator of Intestinal Immunity

The intestinal mucosa is a dynamic environment, constantly exposed to a vast array of antigens from food, the microbiome, and potential pathogens. A delicate balance between immune tolerance and robust defense is essential for maintaining gut homeostasis. The CD161 receptor, a type II transmembrane protein, is increasingly appreciated for its significant role in orchestrating this balance. Expressed on a variety of innate and adaptive immune cells that reside in or traffic to the gut, CD161 acts as a co-stimulatory or inhibitory receptor, context-dependently modulating immune responses. Its ligand, lectin-like transcript 1 (LLT1), also known as CLEC2D, is expressed on activated antigen-presenting cells, further highlighting the importance of this axis in immune regulation. Dysregulation of the CD161 pathway has been implicated in the pathogenesis of inflammatory bowel diseases such as Crohn's disease, making it a promising target for novel therapeutic interventions.

CD161-Expressing Immune Cell Subsets in the Gut Mucosa

A diverse array of immune cells within the gut lamina propria and epithelium express CD161, each with distinct functional properties that contribute to mucosal immunity.

CD4+ T Helper 17 (Th17) Cells

A significant population of pro-inflammatory Th17 cells in the gut are characterized by the expression of CD161.[1][2] These cells are a major source of interleukin-17 (IL-17), IL-22, and interferon-gamma (IFN-γ), cytokines crucial for mucosal defense against extracellular bacteria and fungi, but also implicated in the pathology of IBD.[1][3] Circulating CD161+ Th17 cells are often imprinted for gut homing, expressing high levels of the chemokine receptor CCR6 and integrin β7.[1] In patients with Crohn's disease, these cells are found in increased numbers within the inflammatory infiltrate and exhibit an activated phenotype, readily producing pro-inflammatory cytokines upon stimulation with IL-23.

CD8+ T Cells

CD161 is also expressed on a subset of memory CD8+ T cells that are enriched within the colon. These CD161+ CD8+ T cells are characterized by the expression of tissue residency markers such as CD103 and CD69. Functionally, they are highly polyfunctional, producing a range of cytokines including IFN-γ and IL-17, and possess enhanced cytotoxic capabilities. This positions them as important players in the response to intracellular pathogens and in the surveillance of transformed cells within the gut mucosa.

Regulatory T cells (Tregs)

A distinct population of highly suppressive regulatory T cells in the gut is marked by the expression of CD161. These CD161+ Tregs are enriched in the intestinal lamina propria, particularly in the context of Crohn's disease. Their expression of CD161 is regulated by all-trans retinoic acid (ATRA), a vitamin A metabolite abundant in the gut. Functionally, CD161 acts as a co-stimulatory molecule on these Tregs, and its ligation, in conjunction with T cell receptor (TCR) signaling, induces the production of cytokines that promote the healing of the intestinal epithelial barrier.

Natural Killer (NK) Cells and other Innate-like T Cells

CD161 is a canonical marker for the majority of NK cells. In the inflamed gut of IBD patients, a subset of CD161+ NK cells that also express the tissue-residency marker CD103 is enriched. These cells are highly responsive to pro-inflammatory cytokines like IL-12 and IL-18. Additionally, CD161 is expressed on other innate-like T cell populations such as Mucosal-Associated Invariant T (MAIT) cells, which are also implicated in gut immunity and IBD.

Quantitative Data on CD161+ Cell Populations in the Gut

The following tables summarize key quantitative data regarding the distribution and function of CD161-expressing cells in the human gut, compiled from various studies.

| Cell Population | Location | Frequency in Healthy Individuals | Frequency in Crohn's Disease | Key Cytokines Produced | Reference(s) |

| CD4+CD161+ T cells | Peripheral Blood | ~20% of CD4+ T cells | Increased frequency | IL-17, IL-22, IFN-γ | |

| Intestinal Lamina Propria | Present | Increased numbers in inflammatory infiltrate | IL-17, IL-22, IFN-γ | ||

| CD8+CD161+ T cells | Colonic Mucosa | Enriched compared to peripheral blood | Altered frequencies | IFN-γ, IL-17 | |

| CD161+ Tregs | Intestinal Lamina Propria | Present | Enriched | Wound-healing associated cytokines | |

| CD161+ NK cells | Inflamed Gut Lamina Propria | Low | Enriched population expressing CD103 | IFN-γ |

| Stimulus | Responding Cell Type | Cytokine Production (Healthy vs. Crohn's Disease) | Reference(s) |

| IL-23 | CD4+CD161+ T cells | Minimal response in healthy unless primed with IL-1β. Readily produce IL-17 and IFN-γ in Crohn's disease. | |

| IL-12 + IL-18 | CD161+ T cells | TCR-independent IFN-γ production. | |

| TCR stimulation | CD4+CD161+ T cells | Increased IL-17 and IL-22 production in Crohn's disease compared to healthy. |

Signaling Pathways of CD161 in Gut Lymphocytes

The signaling cascades downstream of CD161 are complex and can lead to either co-stimulatory or inhibitory outcomes depending on the cellular context.

The LLT1-CD161 Interaction

The primary ligand for CD161 is LLT1 (CLEC2D), which is expressed on activated antigen-presenting cells. The interaction between LLT1 on an APC and CD161 on a T cell provides a co-stimulatory signal that enhances T cell proliferation and cytokine production in the context of TCR activation.

Intracellular Signaling Cascade

Upon ligation, the cytoplasmic tail of CD161 has been shown to interact with acid sphingomyelinase (aSMase). This interaction triggers the activation of aSMase, leading to the hydrolysis of sphingomyelin into ceramide. Ceramide is a lipid second messenger that can influence various downstream signaling pathways. One such pathway involves the activation of the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling cascade, which is crucial for cell survival, proliferation, and cytokine production.

Caption: CD161 Signaling Cascade.

Crosstalk with the TL1A-DR3 Pathway

CD161+ T cells in the gut have been shown to preferentially respond to signaling through the TL1A-DR3 pathway. TL1A is a TNF-like cytokine produced by activated monocytes and dendritic cells, and its receptor, DR3, is highly expressed on CD161+ T cells. The TL1A-DR3 interaction, in the presence of IL-12 and IL-18, potently induces IFN-γ production by CD161+ T cells, further amplifying the pro-inflammatory response in the gut.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of CD161 in gut mucosal immunity.

Isolation of Lamina Propria Lymphocytes (LPLs) from Human Intestinal Biopsies

This protocol is adapted from methodologies described for the isolation of lymphocytes from human colonic mucosal biopsies.

Materials:

-

Fresh intestinal mucosal biopsies

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and HEPES buffer

-

Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+

-

EDTA (0.5 M solution)

-

Dithiothreitol (DTT)

-

Collagenase D (100 U/mL)

-

DNase I (20 U/mL)

-

Percoll

-

100 µm and 40 µm cell strainers

-

50 mL conical tubes

-

Refrigerated centrifuge

Procedure:

-

Wash biopsies 3-4 times with ice-cold HBSS to remove mucus and debris.

-

To remove intraepithelial lymphocytes (IELs) and epithelial cells, incubate the tissue in pre-warmed HBSS containing 5 mM EDTA and 1 mM DTT for 30 minutes at 37°C with gentle shaking.

-

Vortex the tube for 10 seconds and pass the supernatant through a 100 µm cell strainer to collect the IEL-enriched fraction. Repeat this step twice.

-

Mince the remaining tissue into small pieces and transfer to a digestion medium containing RPMI-1640, Collagenase D, and DNase I.

-

Incubate for 60-90 minutes at 37°C with continuous agitation.

-

Stop the digestion by adding RPMI with 10% FBS.

-

Pass the cell suspension through a 100 µm cell strainer to remove undigested tissue.

-

Wash the cells with RPMI and resuspend in 40% Percoll.

-

Carefully layer the cell suspension on top of an 80% Percoll solution in a 15 mL conical tube.

-

Centrifuge at 600 x g for 20 minutes at room temperature with the brake off.

-

Collect the lymphocytes from the interface of the 40% and 80% Percoll layers.

-

Wash the collected cells twice with RPMI before proceeding to downstream applications.

Caption: LPL Isolation Workflow.

Flow Cytometry for Identification and Phenotyping of CD161+ LPLs

Materials:

-

Isolated LPLs

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc receptor blocking reagent (e.g., Human TruStain FcX™)

-

Fluorochrome-conjugated antibodies against:

-

CD3, CD4, CD8, CD45RO, CD161, CCR6, Integrin β7, CD103, IL-17A, IFN-γ, FoxP3

-

-

Live/Dead fixable viability dye

-

Intracellular fixation and permeabilization buffer set

-

Flow cytometer

Procedure:

-

Resuspend LPLs in FACS buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Stain with a Live/Dead fixable viability dye according to the manufacturer's instructions.

-

Wash the cells with FACS buffer.

-

Block Fc receptors for 10 minutes at 4°C.

-

Add the cocktail of surface antibodies and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

For intracellular cytokine staining, stimulate the cells with PMA/Ionomycin or a relevant antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours prior to staining.

-

After surface staining, fix and permeabilize the cells using a commercial kit.

-

Add the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells and resuspend in FACS buffer for acquisition on a flow cytometer.

-

Gate on live, single lymphocytes, then identify CD4+ and CD8+ T cell populations, and subsequently analyze the expression of CD161 and other markers within these gates.

In Vitro Stimulation of CD161+ T cells

Materials:

-

FACS-sorted CD161+ and CD161- T cell populations

-

96-well round-bottom culture plates

-

Complete RPMI-1640 medium

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

-

Recombinant human cytokines (e.g., IL-1β, IL-23, IL-12, IL-18)

-

Cell proliferation dye (e.g., CFSE or CellTrace Violet)

-

ELISA or CBA kits for cytokine measurement

Procedure:

-

Coat 96-well plates with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash plates with PBS before use.

-

Label sorted T cell populations with a cell proliferation dye if assessing proliferation.

-

Plate the cells at a density of 1-2 x 10^5 cells/well in complete RPMI medium.

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL).

-

Add recombinant cytokines to the relevant wells at pre-determined optimal concentrations.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Assess T cell proliferation by flow cytometry based on the dilution of the proliferation dye.

-

Collect the culture supernatants at different time points to measure cytokine concentrations by ELISA or CBA.

Conclusion and Future Directions

CD161 has unequivocally been established as a multifaceted regulator of gut mucosal immunity. Its differential expression on key effector and regulatory lymphocyte populations underscores its central role in the maintenance of intestinal homeostasis and the pathogenesis of inflammatory diseases. The pro-inflammatory functions of CD161+ Th17 and CD8+ T cells, driven in part by the IL-23 and TL1A pathways, are counterbalanced by the wound-healing properties of CD161+ Tregs. This intricate network of interactions presents both challenges and opportunities for therapeutic intervention.

Future research should focus on further dissecting the downstream signaling events following CD161 ligation in different cell types to understand the molecular basis for its context-dependent functions. Elucidating the factors that regulate the expression of CD161 and its ligand LLT1 in the gut microenvironment will be crucial. Ultimately, a deeper understanding of the CD161 axis will pave the way for the development of targeted therapies that can selectively modulate the activity of specific CD161+ cell subsets, offering novel treatment strategies for inflammatory bowel disease and other immune-mediated disorders of the gut.

References

The Differential Role of CD161 in Bacterial versus Viral Infections: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-type lectin receptor CD161 (KLRB1) is a key modulator of the immune response, with its function diverging significantly in the context of bacterial versus viral infections. While traditionally viewed through a lens of a single function, emerging evidence paints a more nuanced picture of CD161 as a context-dependent regulator of both innate and adaptive immunity. In bacterial encounters, particularly through its high expression on Mucosal-Associated Invariant T (MAIT) cells, CD161 is associated with a robust, pro-inflammatory, and protective response. Conversely, during certain viral infections, the CD161 pathway can be exploited to dampen anti-viral immunity, particularly through the upregulation of its ligand, LLT1, leading to the inhibition of Natural Killer (NK) cell effector functions. This guide provides a comprehensive overview of the dualistic nature of CD161, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to inform future research and therapeutic development.

Introduction to CD161 and its Ligand

CD161 is a type II transmembrane protein expressed on a variety of immune cells, including Natural Killer (NK) cells, and subsets of T cells such as CD4+, CD8+, γδ T cells, and MAIT cells.[1][2] Its expression is particularly high on MAIT cells, which are considered innate-like T cells crucial for anti-bacterial immunity. The primary ligand for CD161 is the lectin-like transcript 1 (LLT1), also known as CLEC2D.[1] LLT1 expression is typically low on resting cells but is upregulated upon activation of various immune cells, including B cells, dendritic cells, and T cells, as well as by pathogen-associated molecular patterns (PAMPs) and pro-inflammatory cytokines like IFN-γ. The interaction between CD161 and LLT1 is a critical axis in immune regulation, with the functional outcome being highly dependent on the immune cell type and the nature of the microbial challenge.

The Dichotomous Role of CD161 in Bacterial vs. Viral Infections

The function of CD161 manifests as a double-edged sword in the immune response to pathogens. Its role can be broadly categorized as activating in the context of bacterial infections and inhibitory in certain viral settings.

Pro-inflammatory and Protective Role in Bacterial Infections

In response to bacterial infections, CD161-expressing cells, especially MAIT cells, mount a rapid and potent pro-inflammatory response. This is primarily mediated through a T-cell receptor (TCR)-dependent mechanism where MAIT cells recognize bacterial metabolites, such as derivatives of the riboflavin synthesis pathway, presented by the MHC class I-related molecule, MR1. This recognition triggers the activation of MAIT cells, leading to the production of pro-inflammatory cytokines like IFN-γ and IL-17, and the release of cytotoxic granules.

Furthermore, CD161++CD8+ T cells can be activated in a TCR-independent manner through the synergistic action of IL-12 and IL-18, cytokines that are abundantly produced by antigen-presenting cells (APCs) in response to bacterial products. This innate-like activation pathway allows for a swift response to a broad range of bacteria, even those that may not produce MR1-binding ligands. The enrichment of CD161+ T cells at mucosal surfaces and in the liver underscores their importance as first-line defenders against invading bacteria.

Inhibitory and Evasive Role in Viral Infections

The role of CD161 in viral infections is more complex and, in some cases, represents a mechanism of immune evasion by the virus. While CD161+ T cells are observed in response to certain tissue-tropic viruses like Hepatitis B (HBV) and Hepatitis C (HCV), they are notably absent in response to others like HIV, CMV, and EBV.

A key mechanism of immune modulation is the upregulation of the CD161 ligand, LLT1, on virus-infected cells. For instance, SARS-CoV-2 infection of airway epithelial cells leads to increased LLT1 expression. This engagement of LLT1 with CD161 on NK cells delivers an inhibitory signal, suppressing their cytotoxic activity and IFN-γ production. This provides a direct mechanism for the virus to evade NK cell-mediated clearance. Similarly, LLT1 is induced on B cells upon infection with Epstein-Barr virus (EBV) and HIV, which can inhibit NK cell function.

The activation of MAIT cells during viral infections is generally TCR-independent and relies on pro-inflammatory cytokines such as IL-12, IL-15, IL-18, and type I interferons, which are produced by virus-infected cells. While this cytokine-mediated activation can contribute to the anti-viral response through the production of IFN-γ, the lack of direct viral antigen recognition by the MAIT cell TCR represents a fundamental difference from their anti-bacterial response.

Quantitative Data on CD161 Expression and Function

The differential role of CD161 is reflected in the quantitative differences in cell populations and their functional responses during bacterial and viral challenges.

| Parameter | Bacterial Infection | Viral Infection | References |

| CD161+ Cell Frequency | Enriched at sites of infection, particularly MAIT cells in mucosal tissues and liver. | Variable; can be decreased in chronic infections like HIV and CMV. In SARS-CoV-2, the proportion of CD161+ NK cells can be downregulated. | |

| LLT1 Expression | Upregulated on APCs in response to bacterial PAMPs and cytokines. | Upregulated on infected epithelial cells (e.g., SARS-CoV-2, RSV) and B cells (e.g., EBV, HIV). | |

| Primary Activation Pathway | TCR-dependent (MAIT cells recognizing bacterial metabolites via MR1) and cytokine-dependent (IL-12/IL-18). | Primarily cytokine-dependent (IL-12, IL-15, IL-18, Type I IFN). | |

| Dominant Cytokine Profile | Pro-inflammatory: IFN-γ, IL-17. | Pro-inflammatory: IFN-γ. | |

| Functional Outcome on NK Cells | Generally activating through cytokine milieu. | Can be inhibitory through direct CD161-LLT1 interaction, leading to reduced cytotoxicity. | |

| Functional Outcome on T Cells | Co-stimulatory, leading to enhanced proliferation and cytokine production. | Context-dependent; can be associated with both effector function and exhaustion. |

Experimental Protocols

Flow Cytometry Analysis of CD161+ Lymphocytes

This protocol outlines the steps for the identification and quantification of CD161-expressing lymphocytes from whole blood.

Materials:

-

Whole blood collected in heparinized or EDTA-coated tubes.

-

FACS Wash Buffer (0.5% w/v BSA, 5mM EDTA in PBS).

-

1-Step Fix/Lyse Solution.

-

Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD56, and CD161.

-

5mL polystyrene round-bottom tubes.

Procedure:

-

Prepare a cocktail of fluorochrome-conjugated antibodies in FACS Wash Buffer.

-

Add 100µL of whole blood to a 5mL polystyrene tube.

-

Add the antibody cocktail to the blood and incubate for 30 minutes at room temperature in the dark.

-

Add 2mL of 1X Fix/Lyse solution and incubate for 10 minutes at room temperature in the dark to lyse red blood cells and fix the leukocytes.

-

Centrifuge the tubes at 500 x g for 5 minutes at 4°C.

-

Aspirate the supernatant and wash the cell pellet with 2mL of FACS Wash Buffer.

-

Repeat the centrifugation and wash step.

-

Resuspend the final cell pellet in an appropriate volume of FACS Wash Buffer for analysis on a flow cytometer.

-

Acquire data and analyze the percentage and expression levels (Mean Fluorescence Intensity) of CD161 on different lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells, NK cells).

Chromium-51 Release Cytotoxicity Assay

This assay measures the ability of effector cells (e.g., NK cells) to lyse target cells.

Materials:

-

Effector cells (e.g., purified NK cells).

-

Target cells (e.g., K562 cell line or virus-infected cells).

-

Complete cell culture medium.

-

Sodium Chromate (⁵¹Cr).

-

96-well V-bottom plate.

-

Lysis buffer (e.g., 1% Triton X-100).

-

Gamma counter.

Procedure:

-

Target Cell Labeling:

-

Resuspend 1 x 10⁶ target cells in 50µL of culture medium.

-

Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 20-30 minutes.

-

Wash the labeled target cells three times with culture medium to remove excess ⁵¹Cr.

-

Resuspend the cells at a concentration of 1 x 10⁵ cells/mL.

-

-

Assay Setup:

-

Plate 100µL of labeled target cells (1 x 10⁴ cells) into each well of a 96-well V-bottom plate.

-

Add 100µL of effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Spontaneous Release Control: Add 100µL of medium instead of effector cells.

-

Maximum Release Control: Add 100µL of lysis buffer instead of effector cells.

-

-

Incubation and Measurement:

-

Centrifuge the plate at 200 x g for 1 minute to initiate cell contact and incubate for 4 hours at 37°C.

-

After incubation, centrifuge the plate at 500 x g for 10 minutes.

-

Carefully transfer 100µL of the supernatant from each well to a new plate or tubes for counting in a gamma counter.

-

-

Calculation:

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

-

Intracellular Cytokine Staining for IFN-γ and IL-17

This protocol allows for the detection of cytokine production at the single-cell level.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs).

-

Cell stimulation cocktail (e.g., PMA and Ionomycin).

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Fixation/Permeabilization buffer.

-

Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD4, CD8, CD161) and intracellular cytokines (IFN-γ, IL-17).

Procedure:

-

Cell Stimulation:

-

Stimulate PBMCs with the desired stimulus (e.g., PMA/Ionomycin for polyclonal activation, or specific antigens) in culture medium for 4-6 hours at 37°C.

-

Add a protein transport inhibitor for the last 2-4 hours of incubation to trap cytokines intracellularly.

-

-

Surface Staining:

-

Wash the stimulated cells and stain for surface markers with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove unbound surface antibodies.

-

Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature.

-

-

Intracellular Staining:

-

Wash the cells with permeabilization buffer.

-

Add fluorochrome-conjugated anti-cytokine antibodies and incubate for 30 minutes at room temperature in the dark.

-

-

Analysis:

-

Wash the cells with permeabilization buffer and then with FACS buffer.

-

Resuspend the cells in FACS buffer and analyze by flow cytometry.

-

Visualizing the Differential Signaling Pathways

The distinct roles of CD161 in bacterial and viral infections are underpinned by different signaling cascades.

CD161-Mediated Activation in Bacterial Infections

In the context of bacterial infections, MAIT cells are key players. Their activation can occur through two main pathways:

References

An In-depth Technical Guide to the Cellular Localization and Trafficking of the CD161 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular expression, subcellular localization, and dynamic trafficking of the CD161 receptor. CD161, also known as Killer cell lectin-like receptor subfamily B member 1 (KLRB1), is a type II C-type lectin-like transmembrane protein that plays a significant, though functionally diverse, role in both the innate and adaptive immune systems.[1][2][3] Its function is intricately linked to its cellular distribution and its movement upon ligand binding, making this a critical area of study for understanding its immunomodulatory roles and for the development of novel therapeutics.

Cellular Expression and Localization of CD161

CD161 is expressed on a variety of lymphocytes, where its presence often defines specific functional subsets.[1][3] It is a prominent marker for the majority of Natural Killer (NK) cells and is also found on distinct subpopulations of T cells, including CD4+ and CD8+ αβ T cells, γδ T cells, and innate-like T cells such as Mucosal-Associated Invariant T (MAIT) cells.

The primary cellular location of the CD161 receptor is the plasma membrane , where it exists as a disulfide-linked homodimer. Its expression levels can vary between cell types and activation states, often categorized as CD161int (intermediate) and CD161++ or CD161high. These expression levels are not merely markers but correlate with distinct functional capacities and tissue-homing properties. For instance, CD161-expressing T cells are notably enriched in mucosal tissues like the gut and liver.

Quantitative Overview of CD161 Expression

The following table summarizes the expression of CD161 on various human lymphocyte populations as reported in the literature.

| Cell Population | Subsets | Approximate Expression (% of Parent Population) | Key Notes |

| T Cells | Total Peripheral Blood T Cells | ~24% | Expression is primarily on memory subsets. |

| CD8+ T Cells | Divided into CD161neg, CD161int (~11.7%), and CD161high (~10.6%) | CD161high CD8+ T cells are largely MAIT cells; CD161int defines a distinct, highly functional memory population. | |

| CD4+ T Cells | Primarily CD161int | CD161 is a marker for Th17 lineage cells. | |

| γδ T Cells | Expression is heterogeneous and defines novel subsets. | Can be activating or suppressive. | |

| NK Cells | Most NK Cells | High | CD161 (NKR-P1A) is a major phenotypic marker for NK cells. |

| Other | NKT Cells, Monocytes, Dendritic Cells | Low to transient | - |

The CD161-LLT1 Axis and Signal Transduction

The primary functional ligand for human CD161 is the Lectin-like transcript-1 (LLT1), also known as CLEC2D. LLT1 is not typically present on resting cells but is upregulated on activated B cells, T cells, NK cells, and dendritic cells. The interaction between CD161 and LLT1 is a key immunoregulatory axis.

The signaling outcome of CD161 engagement is context-dependent, leading to either inhibitory or co-stimulatory signals.

-

Inhibitory Signaling (NK Cells): In NK cells, the cross-linking of CD161 by its ligand LLT1 or monoclonal antibodies generally transmits an inhibitory signal, suppressing cytotoxicity and cytokine production (e.g., IFN-γ). One identified pathway involves the direct interaction of the CD161 cytoplasmic tail with acid sphingomyelinase (ASM) , leading to the generation of ceramide, a key second messenger.

-

Co-stimulatory Signaling (T Cells): In T cells, CD161 often acts as a co-stimulatory receptor. Its engagement can enhance T-cell receptor (TCR)-dependent responses, such as IFN-γ production. This function can be debated, as some studies have also shown inhibitory roles in specific T cell subsets. In some contexts, signaling requires association with the Fc receptor common gamma chain (FcRγ) .

Diagram: CD161 Signaling Pathways

The following diagram illustrates the divergent signaling pathways initiated by CD161 engagement in NK cells and T cells.

Caption: Divergent CD161 signaling in NK and T cells.

Receptor Trafficking: Internalization and Downregulation

A critical consequence of the CD161-LLT1 interaction is the modulation of CD161 surface expression. Engagement of CD161 by LLT1 expressed on an adjacent cell triggers the rapid internalization and downregulation of the receptor from the cell surface.

This process was demonstrated in experiments where co-incubation of NK cells with LLT1-expressing target cells led to a significant decrease in surface CD161 levels within 15-60 minutes. This effect was blocked when the NK cells were chemically fixed, confirming that it is an active cellular process, consistent with receptor-mediated endocytosis.

While the specific endocytic machinery for CD161 has not been fully elucidated, receptor internalization is a well-characterized process. The dominant pathways involve clathrin-mediated endocytosis (CME), which requires the coat protein clathrin and the GTPase dynamin for vesicle scission from the plasma membrane. It is highly probable that CD161 internalization follows this canonical pathway, moving from the plasma membrane to early endosomes. Once internalized, receptors are typically sorted for either recycling back to the cell surface or degradation in lysosomes.

Diagram: Proposed CD161 Trafficking Pathway

This diagram outlines the logical workflow for CD161 trafficking following ligand engagement.

Caption: Proposed pathway for CD161 internalization and sorting.

Experimental Protocols for Studying CD161 Trafficking

Investigating the dynamics of CD161 requires specific cellular and molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol: Flow Cytometry Analysis of CD161 Internalization

This protocol, adapted from antibody-feeding assays, quantifies the internalization of surface CD161 following stimulation.

Objective: To measure the decrease in surface CD161 and the corresponding increase in intracellular CD161 over time.

Materials:

-

CD161-expressing cells (e.g., primary NK cells, T cell lines).

-

Stimulus: LLT1-expressing cells or soluble LLT1-Fc fusion protein.

-

Primary Antibody: Fluorochrome-conjugated anti-CD161 monoclonal antibody (e.g., clone HP-3G10).

-

Buffers: FACS buffer (PBS + 2% FBS), Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™), Acid Wash Buffer (e.g., Glycine-HCl, pH 2.5) to strip surface antibody.

-

Flow Cytometer.

Methodology:

-

Cell Preparation: Harvest and wash CD161+ cells, resuspending them in cold FACS buffer at a concentration of 1x106 cells/mL.

-

Surface Labeling: Incubate cells with a saturating concentration of fluorochrome-conjugated anti-CD161 antibody for 30 minutes on ice to label the surface pool.

-

Washing: Wash cells twice with cold FACS buffer to remove unbound antibody.

-

Internalization Induction: Resuspend cells in pre-warmed culture medium and add the stimulus (e.g., LLT1-expressing cells at a 1:1 ratio). Incubate at 37°C. Prepare a control sample kept on ice (0°C).

-